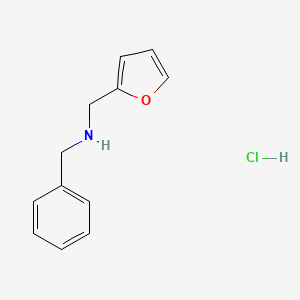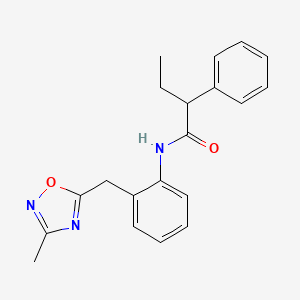![molecular formula C24H21NO5 B2414883 [(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-Methoxyphenyl)essigsäure CAS No. 1028530-29-1](/img/structure/B2414883.png)
[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-Methoxyphenyl)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid is a complex organic compound known for its unique structural properties. It is often used in the field of organic chemistry for various synthetic applications due to its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid has a wide range of applications in scientific research:
Biology: In biological research, it is utilized in the study of protein structures and functions, as it helps in the synthesis of peptide chains.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Wirkmechanismus
Target of Action
It is known that this compound is a derivative of fluorenylmethyloxycarbonyl (fmoc) amino acids , which are commonly used in peptide synthesis . Therefore, it can be inferred that this compound may interact with proteins or enzymes involved in peptide synthesis or modification.
Mode of Action
Given its structural similarity to fmoc amino acids, it is likely that this compound acts as a protective group during peptide synthesis . The Fmoc group is known to protect the amino group during peptide bond formation, and it can be removed under mildly basic conditions .
Biochemical Pathways
The compound is likely involved in the biochemical pathways of peptide synthesis . In these pathways, amino acids are linked together to form peptides or proteins. The Fmoc group, from which this compound is derived, plays a crucial role in these pathways by protecting the amino group during peptide bond formation .
Pharmacokinetics
It is known that the compound is a solid at room temperature , suggesting that it may have low solubility in water. This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of [(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid is likely the successful synthesis of peptides with the desired sequence . By acting as a protective group, this compound can help ensure that peptide bond formation occurs at the correct locations, leading to the production of the desired peptide or protein .
Action Environment
The action of [(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid is likely influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is known to be stable at room temperature but can be removed under mildly basic conditions . Therefore, the efficacy and stability of this compound may be affected by changes in these environmental factors.
Vorbereitungsmethoden
The synthesis of [(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid typically involves several steps. One common method includes the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The process generally starts with the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction conditions often require a solvent like dimethylformamide (DMF) and are carried out at room temperature .
For industrial production, the synthesis may involve more scalable methods, including the use of automated peptide synthesizers which can handle larger quantities and provide higher yields .
Analyse Chemischer Reaktionen
[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other nucleophiles under basic conditions.
Vergleich Mit ähnlichen Verbindungen
[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid can be compared with other Fmoc-protected amino acids such as:
Fmoc-glycine: Similar in function but simpler in structure.
Fmoc-alanine: Another common Fmoc-protected amino acid used in peptide synthesis.
Fmoc-phenylalanine: Contains a phenyl group, making it more hydrophobic compared to [(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid.
These compounds share the Fmoc protecting group but differ in their side chains, which affects their reactivity and applications in synthesis.
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-16-12-10-15(11-13-16)22(23(26)27)25-24(28)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKZYLDYXMQFKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028530-29-1 |
Source


|
| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride](/img/structure/B2414800.png)
![Methyl [(3-cyanopyridin-2-yl)thio]acetate](/img/structure/B2414805.png)


![Benzyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetate](/img/structure/B2414808.png)
![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2414809.png)
![2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2414810.png)
![2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide](/img/structure/B2414812.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2414814.png)



![(5Z)-1-(1,1-Dioxothiolan-3-yl)-4-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2414820.png)
![Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2414823.png)
